1-Benzyl-3-phenyl-piperidin-3-ol
Description
1-Benzyl-3-phenyl-piperidin-3-ol is a piperidine derivative featuring a benzyl group at the 1-position and a phenyl substituent at the 3-position of the piperidine ring, with a hydroxyl group also at the 3-position. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the aromatic substituents.
Properties
CAS No. |
58879-07-5 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-benzyl-3-phenylpiperidin-3-ol |
InChI |
InChI=1S/C18H21NO/c20-18(17-10-5-2-6-11-17)12-7-13-19(15-18)14-16-8-3-1-4-9-16/h1-6,8-11,20H,7,12-15H2 |
InChI Key |
GUMQNJUIAGFXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Benzyl-3-phenyl-piperidin-3-ol with structurally related piperidine derivatives, focusing on molecular features, physicochemical properties, and functional implications.
Substituent Variations at Position 3
- 1-Benzyl-3-hydroxypiperidine (CAS 14813-01-5) Structure: Lacks the phenyl group at position 3, replaced by a hydroxyl (-OH). Properties: Reduced steric bulk compared to the phenyl-substituted analog. Applications: Often used as a precursor for chiral ligands or pharmaceuticals .
1-Benzyl-3-(hydroxymethyl)piperidin-3-ol (CAS 112197-89-4)
1-Benzyl-3-phenylpiperidin-4-one (CAS 446302-83-6)
- Structure : Replaces the hydroxyl group with a ketone (-C=O) at position 4 and retains the phenyl group at position 3.
- Properties : The ketone introduces electrophilic reactivity, enabling nucleophilic additions (e.g., Grignard reactions). Higher lipophilicity due to the absence of a polar hydroxyl group .
Stereochemical Variations
- (R)-1-Benzyl-3-hydroxypiperidine (CAS 91599-81-4)
Functional Group Modifications
- 1-Benzyl-3-chloromethylpiperidine (CAS 104778-58-7) Structure: Chloromethyl (-CH₂Cl) group at position 3. Properties: The chlorine atom enhances electrophilicity, making it reactive in alkylation reactions. Potential toxicity concerns due to halogenated byproducts .
- Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) Structure: Carbamate-protected amino group at position 4. Properties: The amino group (-NH₂) offers nucleophilic sites for conjugation, while the carbamate group improves stability.
Data Table: Key Comparative Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | Not provided | C₁₈H₂₁NO | ~267.4 | Phenyl and hydroxyl at position 3 |
| 1-Benzyl-3-hydroxypiperidine | 14813-01-5 | C₁₂H₁₇NO | 191.3 | Hydroxyl at position 3 |
| 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol | 112197-89-4 | C₁₃H₁₉NO₂ | 221.3 | Dual hydroxyl groups |
| 1-Benzyl-3-phenylpiperidin-4-one | 446302-83-6 | C₁₈H₁₉NO | 265.4 | Ketone at position 4 |
| (R)-1-Benzyl-3-hydroxypiperidine | 91599-81-4 | C₁₂H₁₇NO | 191.3 | Enantiopure (R)-configuration |
Research Findings and Implications
- Reactivity : The phenyl group in this compound may stabilize transition states in catalytic reactions, whereas hydroxyl or ketone analogs are more suited for polar interactions .
- Toxicity: Limited toxicological data for benzyl-piperidine derivatives (e.g., Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate) suggest the need for rigorous safety profiling, especially for halogenated variants .
- Applications : Enantiopure derivatives like (R)-1-Benzyl-3-hydroxypiperidine are critical in drug development, while chloromethyl analogs serve as alkylating agents in organic synthesis .
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